molecular formula C13H10ClFN2O2 B2508673 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 1156854-36-2

1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B2508673
CAS No.: 1156854-36-2
M. Wt: 280.68
InChI Key: FWCOSMDEFMFNHD-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a halogenated cyclopenta[c]pyrazole derivative characterized by a fused bicyclic core (cyclopentane fused with pyrazole) and a carboxylic acid group at position 3.

The carboxylic acid moiety enhances solubility and facilitates further functionalization (e.g., amide or ester formation), making it a versatile intermediate in drug discovery. The chloro and fluoro substituents on the phenyl ring contribute to metabolic stability and influence binding interactions in biological targets .

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c14-7-4-5-9(15)11(6-7)17-10-3-1-2-8(10)12(16-17)13(18)19/h4-6H,1-3H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCOSMDEFMFNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=CC(=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopenta[c]Pyrazole Core Formation via Hydrazine Condensation

The cyclopenta[c]pyrazole scaffold is typically constructed through cyclocondensation reactions between cyclopentanone derivatives and hydrazines. In a seminal study, Albar et al. demonstrated that diarylmethylidenecyclopentanes react with hydrazine derivatives to form fused pyrazole systems. For the target compound, a modified approach involves:

  • Synthesis of 5-Chloro-2-Fluorophenyl-Substituted Cyclopentanone :

    • Friedel-Crafts acylation of 1,4-dichloro-2-fluorobenzene with cyclopentanecarbonyl chloride in the presence of AlCl₃ (0–80°C, 4 h) yields 2-(5-chloro-2-fluorophenyl)cyclopentanone.
    • Key Data : Yield = 85%, Reaction Scale = 150 g fluorobenzene, Catalyst = AlCl₃ (10 mol%).
  • Pyrazole Ring Closure :

    • Condensation of the substituted cyclopentanone with methyl hydrazinecarboxylate under acidic conditions (p-TsOH, ethanol, 40°C, 3 h) forms the pyrazole ring. Subsequent iodine-mediated oxidative cyclization ensures regioselectivity at the 3-position.
    • Optimized Conditions : Ethanol solvent, p-TsOH (10 mol%), I₂ (1 eq), 40°C, 3 h.

One-Pot Synthesis from Arenes and Carboxylic Acids

A scalable method reported by Kharitonov et al. enables direct pyrazole formation from arenes and carboxylic acids:

  • Acylation of 5-Chloro-2-Fluorobenzene :

    • The arene reacts with cyclopentanecarboxylic acid in a triflic acid (TfOH)/trifluoroacetic anhydride (TFAA) system to generate 2-(5-chloro-2-fluorophenyl)cyclopentanone.
  • β-Diketone Formation and Cyclization :

    • Sequential treatment with hydrazine hydrate (3 eq) in DMF at 80°C for 12 h induces β-diketone formation, followed by heterocyclization to yield the pyrazole-carboxylic acid.
    • Advantages : Eliminates isolation of intermediates; overall yield = 68–72%.

Oxamic Acid Thiohydrazide Route

This method leverages oxamic acid thiohydrazides to introduce the carboxylic acid moiety directly:

  • Synthesis of Thiohydrazide Intermediate :

    • Chloroacetanilide derivatives react with sulfur in morpholine/DMF to form monothiooxamides, which are treated with hydrazine hydrate to yield 2-hydrazinyl-N-(5-chloro-2-fluorophenyl)-2-thioxoacetamide.
  • Cyclization with 1,3-Dicarbonyl Compounds :

    • Reaction with methyl 3-oxocyclopentanecarboxylate in ethanol (p-TsOH, 25°C, 1 h) forms the pyrazole core. Iodine (1 eq, 40°C, 3 h) facilitates dehydrogenation to aromatize the ring.
    • Yield : 83% after column chromatography (CH₂Cl₂/MeOH).

Halogenation and Hydrolysis of Pyrazole Esters

Patent WO2021096903A1 describes a halogenation-hydrolysis strategy for analogous compounds:

  • Ethyl Ester Synthesis :

    • Ethyl 1-(5-chloro-2-fluorophenyl)-1H-cyclopenta[c]pyrazole-3-carboxylate is prepared via Ullmann coupling between 5-chloro-2-fluoroiodobenzene and ethyl cyclopenta[c]pyrazole-3-carboxylate (CuI, K₂CO₃, DMF, 110°C).
  • Oxidative Bromination and Hydrolysis :

    • Bromination with NBS (1.2 eq) in CCl₄ (reflux, 6 h) introduces bromine at the 4-position. Subsequent hydrolysis with NaOH (2 M, ethanol/H₂O, 70°C, 4 h) yields the carboxylic acid.
    • Challenges : Requires strict temperature control to avoid decarboxylation.

Stereoselective Synthesis via Interrupted Ohira–Bestmann Reaction

A stereocontrolled approach employs alkynyl precursors:

  • Alkyne Preparation :

    • 5-Chloro-2-fluorophenylacetylene is treated with Bestmann-Ohira reagent (dimethyl (diazomethyl)phosphonate) to form a cyclopropane intermediate.
  • Ring Expansion and Cyclization :

    • Rh-catalyzed (Rh₂(OAc)₄, 2 mol%) ring expansion generates a cyclopentene derivative, which undergoes [3+2] cycloaddition with hydrazoic acid (HN₃) to form the pyrazole ring.
    • Stereochemical Outcome : >90% enantiomeric excess (ee) achieved using chiral phosphine ligands.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Hydrazine Condensation Friedel-Crafts, I₂ cyclization 78–85 High regioselectivity Multi-step purification required
One-Pot Synthesis TfOH/TFAA acylation, β-diketone cyclization 68–72 Scalable, fewer intermediates High acid concentration corrosive
Thiohydrazide Route Thiohydrazide cyclization 83 Direct carboxylic acid incorporation Column chromatography needed
Ester Hydrolysis Ullmann coupling, hydrolysis 65–70 Tunable halogenation Risk of decarboxylation
Stereoselective Synthesis Ohira–Bestmann, Rh catalysis 60–65 Enantioselective Costly catalysts, complex setup

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid:

  • Anti-inflammatory Properties : The compound has shown promise as a dual anti-inflammatory agent. It acts by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies indicate that it can effectively reduce inflammation markers in cellular models .
  • Anticancer Activity : Preliminary research suggests potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. The compound's ability to inhibit tumor growth has been observed in various assays .
  • Antioxidant Effects : Some derivatives of pyrazole compounds exhibit antioxidant activity, which may contribute to their therapeutic effects by mitigating oxidative stress in biological systems .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Pharmaceutical Formulations : Its unique structure may be beneficial in creating formulations targeting specific pathways involved in inflammation and cancer.

Case Study 1: Anti-inflammatory Activity

A study conducted on several pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of COX-2 enzyme activity. The results indicated a dose-dependent response with IC50 values comparable to established anti-inflammatory drugs.

Case Study 2: Anticancer Efficacy

In vitro assays performed on breast cancer cell lines revealed that the compound induced apoptosis at concentrations below those toxic to normal cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Target Compound 5-chloro-2-fluorophenyl C₁₃H₁₀ClFN₂O₂ 280.5 - Building block for pharmaceuticals
1-(4-Fluorophenyl)-...-3-amine Hydrochloride 4-fluorophenyl, amine C₁₃H₁₄ClFN₄ 296.7 1909320-30-4 Pharmaceutical intermediate
1-(4-Chloro-2-fluorophenyl)-... 4-chloro-2-fluorophenyl C₁₃H₁₀ClFN₂O₂ 280.5 - 95% purity, available for synthesis
1-(3-Bromophenyl)-... 3-bromophenyl C₁₃H₁₁BrN₂O₂ 307.14 926234-60-8 Research chemical
1-(4-Fluorophenyl)-cyclohepta[c]pyrazole-... 4-fluorophenyl, cyclohepta C₁₅H₁₅FN₂O₂ 274.29 923846-56-4 Larger ring size, conformational flexibility

Impact of Substituent Position and Halogen Type

  • Chloro vs. Fluorine improves metabolic stability via strong C–F bonds and electron-withdrawing effects, which can modulate pKa and hydrogen-bonding interactions .
  • Positional Effects : The 5-chloro-2-fluorophenyl group in the target compound creates a distinct electronic environment compared to the 4-chloro-2-fluorophenyl analog (). The para-chloro substituent in the latter may alter π-stacking interactions in biological targets.

Ring Size Variations: Cyclopenta vs. Cyclohepta

  • Cyclohepta[c]pyrazole Derivatives : The expanded ring (e.g., 7- and 8-membered rings in and ) increases steric flexibility, which may improve binding to larger, more dynamic targets. However, this can also reduce synthetic accessibility .

Functional Group Modifications

  • Carboxylic Acid vs. Amine : The carboxylic acid in the target compound allows for salt formation (improving solubility) or conjugation to other moieties (e.g., prodrug strategies). In contrast, the amine derivative in is more basic and can participate in hydrogen bonding or serve as a nucleophile .

Biological Activity

1-(5-Chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C13H10ClFN2O2
  • Molecular Weight : 280.69 g/mol
  • IUPAC Name : 1-(5-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
  • PubChem CID : 43123861

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:

  • Formation of the cyclopentapyrazole core.
  • Introduction of the chloro and fluoro substituents on the phenyl ring.
  • Carboxylic acid functionalization at the pyrazole position.

Antiviral Activity

Recent studies have indicated that derivatives of cyclopenta[c]pyrazole compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication.

In a study evaluating various derivatives:

  • Compound 12c demonstrated the highest NA inhibitory activity with a percentage inhibition of 56.45% at a concentration of 10 μM .
  • The structure-activity relationship indicated that electron-withdrawing groups significantly enhance inhibitory potency.

Insecticidal Activity

Research has also explored the insecticidal potential of similar pyrazole derivatives. A compound with structural similarities exhibited:

  • 50% larvicidal activity against Mythimna separata at a concentration of 0.1 mg L^-1 , comparable to established insecticides like chlorantraniliprole .
  • The mechanism involved the release of calcium from neuronal endoplasmic reticulum, indicating a neurotoxic mode of action.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Electron-withdrawing groups at the para position enhance activity.
  • The presence of specific substituents influences the binding affinity to target enzymes like NA.

Key Findings from SAR Studies:

CompoundSubstituent% Inhibition at 10 μM
12aNone30%
12bCl40%
12cF56.45%
12dBr50%

Case Studies

A detailed examination of case studies involving related compounds highlights their diverse biological activities:

  • Antiviral Efficacy : A series of compounds were synthesized and tested for their ability to inhibit NA, showing promising results that suggest further development for antiviral therapies.
  • Insecticidal Applications : Compounds were tested against agricultural pests with significant efficacy reported, supporting their potential use as environmentally friendly insecticides.

Q & A

Q. What are the optimized synthetic routes for 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted hydrazines with cyclopentenone derivatives, followed by halogenation and carboxylation. Key factors include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclopenta[c]pyrazole ring formation .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    Yield optimization requires monitoring via TLC and quenching reactive intermediates (e.g., acyl chlorides) to prevent degradation.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro/fluoro positions) and cyclopenta[c]pyrazole scaffold integrity .
  • HPLC-MS : Quantifies purity (>95% typical) and detects trace byproducts (e.g., dehalogenated derivatives) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fused bicyclic system .

Q. How is this compound screened for initial biological activity, and what assays are prioritized?

  • Enzyme Inhibition : Target-specific assays (e.g., COX-2 or kinases) use fluorescence-based substrates to measure IC₅₀ values .
  • Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) track intracellular accumulation in cancer cell lines .
  • Toxicity Profiling : MTT assays on HEK293 or HepG2 cells assess cytotoxicity thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s regioselective halogenation and carboxylation?

  • Halogenation : Electrophilic aromatic substitution (EAS) favors the 5-chloro-2-fluorophenyl group due to electron-withdrawing effects of fluorine, directing Cl⁺ to the para position .
  • Carboxylation : Lithiation at the pyrazole C3 position (via LDA) followed by CO₂ quenching forms the carboxylic acid group without disrupting the cyclopenta ring . Computational studies (DFT) validate charge distribution driving regioselectivity .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Modification Impact on Activity Reference
Methyl group at C5 Enhances lipophilicity, improving CNS penetration
Fluorine → Chlorine Reduces metabolic stability (CYP450 inhibition)
Cyclopenta ring size Smaller rings (e.g., cyclopropa) decrease target affinity

Q. How can computational models (e.g., DFT, molecular docking) guide optimization of this compound?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and stability .
  • Docking Studies : Identify binding poses with targets like COX-2, highlighting hydrophobic interactions with the cyclopenta ring and hydrogen bonding with the carboxylic acid group .
  • MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments to refine pharmacokinetic profiles .

Q. How should researchers resolve contradictory data in biological assay results (e.g., varying IC₅₀ across studies)?

  • Assay Standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2) .
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare inter-lab variability .
  • Probe Design : Synthesize fluorescent or biotinylated derivatives to confirm target engagement specificity .

Methodological Considerations

  • Synthetic Challenges : Trace moisture during carboxylation can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
  • Data Reproducibility : Publish full spectroscopic datasets (e.g., NMR peaks, HPLC gradients) to enable cross-validation .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing to ensure regulatory alignment .

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